KBP-5493

Description

Structure

3D Structure

Properties

CAS No. |

1314944-07-4 |

|---|---|

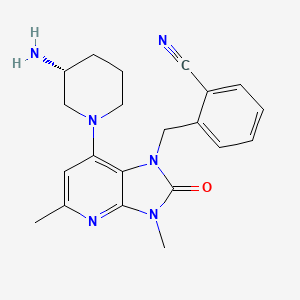

Molecular Formula |

C21H24N6O |

Molecular Weight |

376.5 g/mol |

IUPAC Name |

2-[[7-[(3R)-3-aminopiperidin-1-yl]-3,5-dimethyl-2-oxoimidazo[4,5-b]pyridin-1-yl]methyl]benzonitrile |

InChI |

InChI=1S/C21H24N6O/c1-14-10-18(26-9-5-8-17(23)13-26)19-20(24-14)25(2)21(28)27(19)12-16-7-4-3-6-15(16)11-22/h3-4,6-7,10,17H,5,8-9,12-13,23H2,1-2H3/t17-/m1/s1 |

InChI Key |

UWSKGQJKQNVRJZ-QGZVFWFLSA-N |

Isomeric SMILES |

CC1=CC(=C2C(=N1)N(C(=O)N2CC3=CC=CC=C3C#N)C)N4CCC[C@H](C4)N |

Canonical SMILES |

CC1=CC(=C2C(=N1)N(C(=O)N2CC3=CC=CC=C3C#N)C)N4CCCC(C4)N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Imigliptin Dihydrochloride; Imigliptin |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: The Core Mechanism of Action of Ocedurenone (KBP-5493 / KBP-5074)

A Note on Nomenclature: Initial inquiries for "KBP-5493" did not yield specific information. This guide focuses on the extensively studied compound Ocedurenone (formerly KBP-5074) , a flagship molecule from KBP Biosciences that aligns with the likely area of interest.

Executive Summary

Ocedurenone (KBP-5074) is a novel, third-generation, non-steroidal mineralocorticoid receptor antagonist (MRA) currently in late-stage clinical development. It is designed to address the significant unmet medical need in patients with uncontrolled hypertension and advanced chronic kidney disease (CKD), a population at high risk for hyperkalemia with conventional MRA therapy. Ocedurenone exhibits high affinity and selectivity for the mineralocorticoid receptor (MR), effectively blocking the downstream signaling cascade of aldosterone (B195564). This targeted action leads to potent blood pressure reduction and evidence of cardiorenal protection, with a clinically demonstrated lower risk of inducing severe hyperkalemia compared to existing steroidal MRAs. This whitepaper provides a comprehensive overview of the mechanism of action, preclinical evidence, and pivotal clinical findings for Ocedurenone.

Core Mechanism of Action: Mineralocorticoid Receptor Antagonism

Ocedurenone's primary mechanism of action is the selective blockade of the mineralocorticoid receptor.[1] The MR, a member of the nuclear receptor superfamily, is activated by the steroid hormone aldosterone. Overactivation of the MR, particularly in the context of the renin-angiotensin-aldosterone system (RAAS), is a key driver in the pathophysiology of hypertension, cardiovascular disease, and chronic kidney disease.

The Aldosterone-MR Signaling Pathway

The binding of aldosterone to the MR in the cytoplasm of target cells, such as those in the kidneys, heart, and blood vessels, triggers a conformational change in the receptor. This allows the receptor to translocate to the nucleus, where it binds to hormone response elements on DNA, modulating the transcription of various genes. This process ultimately leads to:

-

Increased sodium and water reabsorption in the kidneys.

-

Potassium excretion.

-

Endothelial dysfunction, inflammation, and fibrosis in cardiovascular and renal tissues.

Ocedurenone's Interaction with the Mineralocorticoid Receptor

Ocedurenone acts as a competitive antagonist at the MR, preventing aldosterone from binding and initiating this signaling cascade.[2] As a non-steroidal MRA, it possesses a distinct chemical structure from older steroidal MRAs like spironolactone (B1682167) and eplerenone. This structural difference is believed to contribute to its high selectivity for the MR over other steroid receptors (e.g., glucocorticoid, androgen, and progesterone (B1679170) receptors), thereby reducing the incidence of off-target hormonal side effects.[3]

Preclinical Data

A robust preclinical program for Ocedurenone has established its potency, selectivity, and safety profile, providing a strong rationale for clinical development.

In Vitro Studies

| Parameter | Result | Reference |

| MR Antagonistic Activity (IC50) | 2.7 nM | [2] |

| hERG Assay (IC50) | 17 µM | [4] |

-

MR Antagonistic Activity: Ocedurenone demonstrates potent in vitro antagonistic activity against the recombinant human mineralocorticoid receptor, with an IC50 value of 2.7 nM, which is superior to other MRAs.[2]

-

Selectivity: It selectively binds to the MR with a much higher affinity than to recombinant human glucocorticoid, progesterone, and androgen receptors.[3]

-

Cardiovascular Safety: In vitro safety pharmacology studies, including a hERG assay (IC50: 17 µM), indicated a low risk of cardiac side effects.[4]

-

Genotoxicity: A battery of genotoxicity studies, including in vitro mutagenicity (Ames test) and chromosomal aberration studies, as well as an in vivo micronucleus test in mice, showed that Ocedurenone has no mutagenic or clastogenic potential.[4]

In Vivo Studies

| Study | Animal Model | Key Findings | Reference |

| Aldosterone/Salt-Induced Renal Injury | Uninephrectomized Sprague Dawley rats | - Prevented the increase in urinary albumin-to-creatinine ratio (UACR) at doses of 0.5, 1.5, and 5 mg/kg BID.- Showed a 39-fold improved therapeutic index compared to eplerenone. | [3] |

| Acute Oral Toxicity | SD rats and Beagle dogs | Maximum tolerated dose (MTD) was ≥ 600 mg/kg in both species. | [4] |

| 4-Week Oral Toxicity | SD rats and Beagle dogs | Well-tolerated at doses up to 20 mg/kg/day. | [5] |

| CNS Safety Pharmacology | Rats | Well-tolerated at doses up to 10 mg/kg. | [4] |

| Cardiovascular Safety Pharmacology | Dogs | Well-tolerated at doses up to 15 mg/kg. | [4] |

-

Efficacy in Renal Injury Model: In a rat model of aldosterone-mediated renal injury, Ocedurenone demonstrated superior efficacy in reducing albuminuria over a wider therapeutic window compared to eplerenone.[3]

-

Safety Profile: In vivo safety pharmacology studies in rats and dogs demonstrated that Ocedurenone was well-tolerated, with no significant effects on the central nervous system or cardiovascular system at therapeutic doses.[4]

Clinical Development: The BLOCK-CKD Study

The pivotal Phase 2b BLOCK-CKD (Blood Pressure in Chronic Kidney Disease) trial was a multicenter, randomized, double-blind, placebo-controlled study designed to evaluate the efficacy and safety of Ocedurenone in patients with stage 3b/4 CKD and uncontrolled hypertension.[6][7]

Experimental Protocol: BLOCK-CKD Study Design

-

Patient Population: The study enrolled 162 patients with an estimated Glomerular Filtration Rate (eGFR) of 15-44 mL/min/1.73m² and a systolic blood pressure (SBP) of ≥140 mm Hg, despite being on two or more antihypertensive medications.[2][8]

-

Study Design: Following a screening and a 2-week placebo run-in period, patients were randomized in a 1:1:1 ratio to receive either placebo, 0.25 mg of Ocedurenone, or 0.5 mg of Ocedurenone once daily for 84 days.[7][9]

-

Primary Endpoint: The primary endpoint was the change from baseline in seated trough cuff SBP at day 84.[9]

-

Secondary Endpoints: Secondary endpoints included changes in diastolic blood pressure, ambulatory blood pressure, and the urine albumin-to-creatinine ratio (UACR).[2]

Clinical Efficacy and Safety Data

Efficacy Results:

| Endpoint | Placebo | Ocedurenone 0.25 mg | Ocedurenone 0.5 mg | Reference |

| Change in Systolic Blood Pressure (SBP) from Baseline to Day 84 (mm Hg) | - | -7.0 (placebo-subtracted) | -10.2 (placebo-subtracted) | [9] |

| Statistical Significance (p-value) | - | 0.0399 | 0.0026 | [9] |

-

The BLOCK-CKD trial successfully met its primary endpoint, demonstrating a statistically significant and clinically meaningful reduction in SBP in patients treated with Ocedurenone compared to placebo.[9] The 0.5 mg dose achieved a placebo-subtracted mean reduction of 10.2 mm Hg in SBP.[9]

-

Clinically meaningful trends in the reduction of UACR were also observed.[6]

Safety Results:

| Adverse Event | Placebo (n=57) | Ocedurenone 0.25 mg (n=51) | Ocedurenone 0.5 mg (n=54) | Reference |

| Hyperkalemia (≥5.6 to <6.0 mmol/L) | 5 (8.8%) | 6 (11.8%) | 9 (16.7%) | [9] |

| Severe Hyperkalemia (≥6.0 mmol/L) | 0 | 0 | 0 | [9] |

-

Ocedurenone was well-tolerated in the study.[9]

-

Importantly, there were no reported cases of severe hyperkalemia (potassium levels ≥6.0 mmol/L) or acute kidney injury.[9] The incidence of mild to moderate hyperkalemia was similar between the treatment and placebo groups.[9] This favorable safety profile in a high-risk patient population is a key differentiating feature of Ocedurenone.

Conclusion

Ocedurenone (KBP-5074) is a potent and selective non-steroidal mineralocorticoid receptor antagonist with a well-defined mechanism of action. Preclinical studies have demonstrated its efficacy in models of renal injury and a favorable safety profile. The Phase 2b BLOCK-CKD trial has provided strong clinical evidence of its ability to significantly lower blood pressure in patients with advanced chronic kidney disease and uncontrolled hypertension, without inducing severe hyperkalemia. These findings position Ocedurenone as a promising therapeutic agent to address a critical unmet need in the management of cardiorenal diseases. Further evaluation in ongoing Phase 3 clinical trials will continue to elucidate its full therapeutic potential.

References

- 1. KBP-5074_Clinical Stage_Pipeline_Science_Our Pipeline_KBP BIOSCIENCES [kbpbio.com]

- 2. KBP Biosciences Completes Enrollment of BLOCK CKD Phase 2b Study [drug-dev.com]

- 3. researchgate.net [researchgate.net]

- 4. sciforschenonline.org [sciforschenonline.org]

- 5. researchgate.net [researchgate.net]

- 6. ahajournals.org [ahajournals.org]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

- 8. Hope for chronic kidney disease as KBP Biosciences’ KBP-5074 shows promise - Clinical Trials Arena [clinicaltrialsarena.com]

- 9. Mineralocorticoid Receptor Antagonists for Hypertension Management in Advanced Chronic Kidney Disease: BLOCK-CKD Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Target of KBP-5493: An In-depth Analysis

Despite a comprehensive investigation into publicly available scientific literature, clinical trial registries, and corporate communications, the specific protein target of the compound designated KBP-5493 remains undisclosed. Information regarding this particular molecule is absent from the public pipeline of its developer, KBP Biosciences, and it is not mentioned in their recent publications or presentations.

While KBP Biosciences has a known pipeline of therapeutic agents, particularly in the cardiorenal and infectious disease sectors, the focus of their recent public disclosures has been on other compounds. Notably, their drug candidate ocedurenone (B12411797) (formerly KBP-5074) is a non-steroidal mineralocorticoid receptor antagonist. Another agent, KBP-7072, is highlighted for its potent activity against Acinetobacter baumannii. However, no information links this compound to these or any other specific biological pathway or protein.

The absence of public information on this compound suggests several possibilities:

-

Internal Designation: this compound may be an internal codename for a compound in the very early stages of preclinical development, and information has not yet been publicly disseminated.

-

Discontinued Program: The research program associated with this compound may have been discontinued, and as a result, no further information was released.

-

Confidentiality: The project could be subject to strict confidentiality agreements, potentially due to its proprietary nature or strategic partnerships.

Without any available data on this compound, it is not possible to provide a detailed technical guide, including quantitative data, experimental protocols, or signaling pathway diagrams as requested. The scientific and drug development community awaits any future disclosures from KBP Biosciences that may shed light on the nature and mechanism of action of this compound.

In-Depth Technical Guide to KBP-5493: A Dual Amylin and Calcitonin Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

KBP-5493, also known as Kbp-042, is a synthetic peptide that acts as a dual agonist for the amylin and calcitonin receptors. This novel therapeutic agent has demonstrated significant potential in preclinical studies for the treatment of obesity and type 2 diabetes. By activating both of these receptors, this compound exerts multifaceted effects on metabolic control, including promoting weight loss, improving insulin (B600854) sensitivity, and regulating glucose homeostasis. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental findings related to this compound. Detailed experimental protocols and signaling pathway diagrams are included to facilitate further research and development.

Chemical Structure and Properties

This compound is a complex peptide with a high molecular weight and a specific amino acid sequence that confers its dual agonistic activity. Its structural details and physicochemical properties are summarized below.

Chemical Structure

The chemical identity of this compound is defined by its amino acid sequence and molecular formula.

-

IUPAC Name : (4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(4R,7S,10S,13S,16S,19S,22R)-22-acetamido-16-(2-amino-2-oxoethyl)-7-[(1R)-1-hydroxyethyl]-10,19-bis(hydroxymethyl)-13-(2-methylpropyl)-6,9,12,15,18,21-hexaoxo-1,2-dithia-5,8,11,14,17,20-hexazacyclotricosane-4-carbonyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-6-aminohexanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-amino-5-oxopentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid[1]

-

Amino Acid Sequence : CSNLSTCVLGKLSQELHKLQTYPRTDVGANAP[1]

Due to its size and flexibility, a 3D conformer of this compound has not been generated.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C149H244N44O48S2 | [1] |

| Molecular Weight | 3483.9 g/mol | [1] |

| Monoisotopic Mass | 3481.7446080 Da | [1] |

| Topological Polar Surface Area | 1540 Ų | [1] |

| Hydrogen Bond Donor Count | 100 | [1] |

| Hydrogen Bond Acceptor Count | 243 | [1] |

| Rotatable Bond Count | 243 | [1] |

Mechanism of Action and Signaling Pathways

This compound functions as a dual agonist at the amylin receptor (AMY-R) and the calcitonin receptor (CTR). These receptors are G protein-coupled receptors (GPCRs) that, upon activation, trigger intracellular signaling cascades leading to various physiological responses.

Amylin and Calcitonin Receptor Activation

This compound has demonstrated superior binding affinity and activation of both amylin and calcitonin receptors compared to salmon calcitonin (sCT).[2][3] The amylin receptor itself is a heterodimer, consisting of the calcitonin receptor and a receptor activity-modifying protein (RAMP).[4][5]

Intracellular Signaling

Activation of both amylin and calcitonin receptors by this compound initiates signaling through multiple G protein pathways, including Gs, Gi, and Gq. This leads to the modulation of downstream effectors such as adenylyl cyclase and phospholipase C, resulting in changes in intracellular cyclic AMP (cAMP) and calcium levels.[2][6]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Calcitonin and calcitonin receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Molecular Control of Calcitonin Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Amylin Receptor: A Common Pathophysiological Target in Alzheimer’s Disease and Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Importance of Understanding Amylin Signaling Mechanisms for Therapeutic Development in the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Signal transduction by calcitonin Multiple ligands, receptors, and signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Data on KBP-5493 Remains Undisclosed

No publicly available preclinical trial data has been found for a compound designated KBP-5493. Extensive searches for this specific identifier have not yielded any scientific literature, press releases, or corporate disclosures containing information on its preclinical development.

Information from KBP Biosciences, a global clinical-stage biotechnology company, mentions other compounds in its pipeline, but not this compound. For instance, the company has been developing KBP-5074, a non-steroidal mineralocorticoid receptor antagonist for uncontrolled hypertension and chronic kidney disease.[1] Additionally, a research program for anti-bacterials, which included compounds like KBP-7909 and KBP-7963, was reported as discontinued (B1498344) in the preclinical phase in April 2023.[2]

It is possible that this compound is an internal designation for a very early-stage compound that has not yet been publicly disclosed. Alternatively, it could be a typographical error, and the intended query may have been for a different KBP compound or another therapeutic agent entirely.

Without any available data, it is not possible to provide a technical guide, summarize quantitative data, detail experimental protocols, or create visualizations related to the preclinical profile of this compound. Researchers and professionals interested in the KBP Biosciences pipeline are encouraged to monitor the company's official publications and announcements for potential future disclosures.

References

KBP Biosciences' Antibacterial Research: A Technical Overview of Zifanocycline (KBP-7072)

For Researchers, Scientists, and Drug Development Professionals

Introduction

KBP Biosciences is actively engaged in the development of novel anti-infective agents to address the growing threat of antimicrobial resistance. A cornerstone of their antibacterial research is the clinical-stage compound Zifanocycline (B10856651) (KBP-7072), a third-generation aminomethylcycline. This technical guide provides a comprehensive overview of the mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profile of KBP-7072, based on currently available preclinical and clinical data. Zifanocycline is being developed in both intravenous and oral formulations for a variety of indications, including acute bacterial skin and skin structure infections (ABSSSI), community-acquired bacterial pneumonia (CABP), and complicated intra-abdominal infections (cIAI).[1][2][3][4] The U.S. Food and Drug Administration (FDA) has granted it Qualified Infectious Disease Product (QIDP) and Fast Track designations.[5]

Core Mechanism of Action

Zifanocycline exerts its antibacterial effect by inhibiting protein synthesis in bacteria.[1] As a member of the aminomethylcycline class, a derivative of tetracyclines, it binds to the 30S ribosomal subunit.[3][6] This action prevents the binding of aminoacyl-tRNA to the ribosomal A-site, thereby disrupting the elongation of the polypeptide chain and halting protein production. A key advantage of Zifanocycline is its ability to overcome common tetracycline (B611298) resistance mechanisms, including efflux pumps and ribosomal protection.[3][7][8][9]

In Vitro Activity

Zifanocycline has demonstrated a broad spectrum of potent in vitro activity against a wide range of Gram-positive and Gram-negative pathogens, including many multidrug-resistant (MDR) strains.[1]

Activity against Acinetobacter baumannii

Studies have highlighted Zifanocycline's significant efficacy against Acinetobacter baumannii, a pathogen listed as a critical priority by the World Health Organization.[5] It has shown potent activity against geographically diverse strains, including those resistant to carbapenems, colistin, and tetracyclines.[10]

| Organism (n) | MIC50 (mg/L) | MIC90 (mg/L) | Comparator MIC90 (mg/L) | Reference |

| A. baumannii (531) | 0.25 | 1 | Colistin: 1 | [9][10] |

| A. baumannii (536, China) | 0.5 | 1 | Tigecycline: 2, Omadacycline (B609740): 4 | [2] |

| Colistin-Resistant A. baumannii (38) | 0.5 | 1 | Colistin: >8 | [9][10] |

Broad-Spectrum Activity (SENTRY Surveillance Program)

Data from the SENTRY Antimicrobial Surveillance Program further underscores Zifanocycline's broad-spectrum activity against a variety of clinical isolates.[4]

| Organism | MIC50 (mg/L) | MIC90 (mg/L) | Reference |

| Staphylococcus aureus (Total) | 0.06 | 0.12 | [4] |

| Methicillin-Resistant S. aureus (MRSA) | 0.06 | 0.12 | [4] |

| Enterococcus faecalis | 0.03 | 0.06 | [4] |

| Vancomycin-Resistant Enterococcus faecium | 0.03 | 0.06 | [4] |

| Streptococcus pneumoniae | ≤0.015 | 0.03 | [4] |

Pharmacokinetics

Pharmacokinetic (PK) properties of Zifanocycline have been characterized in multiple animal species and in Phase 1 human clinical trials.

Nonclinical Pharmacokinetics

| Species | Oral Bioavailability | Tmax (h) | Half-life (t1/2) (h) | Plasma Protein Binding (%) | Reference |

| Mouse | 12% - 32% | 0.5 - 4 | ~6 - 11 | 77.5 | [1] |

| Rat | 12% - 32% | 0.5 - 4 | ~6 - 11 | 69.8 | [1] |

| Dog | 12% - 32% | 0.5 - 4 | ~6 - 11 | 64.5 | [1] |

| Monkey | - | - | - | 69.3 | [1] |

| Human | - | - | 25 - 46 (in human trials) | 69.2 | [1][11] |

Note: Administration with food resulted in marked reductions in Cmax and AUC in animal models.[1]

Human Phase 1 Clinical Trial Data (Single Ascending Dose)

A Phase 1 study in healthy volunteers under fasting conditions provided the following PK data.[12]

| Oral Dose | Mean Cmax (ng/mL) | Mean AUC (h·ng/mL) | Median Tmax (h) | Reference |

| 30 mg | 206.3 | 3192 | 2 | [12] |

| 100 mg | - | - | 2 | [12] |

| 300 mg | 1094 | 20207 | 2 | [12] |

Note: The study showed a linear dose response for pharmacokinetic parameters.[12]

In Vivo Efficacy and Pharmacodynamics

Zifanocycline has demonstrated potent dose-dependent activity in neutropenic murine infection models. The pharmacokinetic/pharmacodynamic (PK/PD) index that best correlates with efficacy is the ratio of the 24-hour area under the free drug concentration-time curve to the minimum inhibitory concentration (fAUC/MIC).[11]

Murine Pneumonia Model (S. aureus & S. pneumoniae)

In a neutropenic murine pneumonia model, Zifanocycline achieved significant bacterial reduction.[11]

-

Activity: Demonstrated potent in vivo activity, resulting in a 3- to 5-log10 kill in CFU burden compared to the start of therapy.[11]

-

PK/PD Target for Stasis:

-

S. aureus: fAUC/MIC of 1.13

-

S. pneumoniae: fAUC/MIC of 1.41

-

Murine Thigh Infection Model (A. baumannii)

Against A. baumannii in a neutropenic murine thigh infection model, the following fAUC/MIC ratios were associated with different levels of bacterial killing.[13]

| Effect | Mean fAUC/MIC Ratio | Projected Average Daily Dose (mg/kg) | Reference |

| Static | 6.91 | 6.92 | [13] |

| 1-log10 kill | 9.10 | 9.63 | [13] |

| 2-log10 kill | 12.60 | 13.22 | [13] |

Experimental Protocols

Antimicrobial Susceptibility Testing

The in vitro activity of Zifanocycline is determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI) document M07.[9][14]

-

Preparation: Zifanocycline and comparator agents are prepared and serially diluted in cation-adjusted Mueller-Hinton broth.

-

Inoculation: Microtiter plates are inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 105 CFU/mL.

-

Incubation: Plates are incubated at 35°C for 16-20 hours in ambient air.

-

Reading: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Neutropenic Murine Infection Models (Thigh and Pneumonia)

-

Immunosuppression: Mice (e.g., specific-pathogen-free, female ICR/Swiss) are rendered neutropenic by intraperitoneal injections of cyclophosphamide.

-

Infection:

-

Treatment: Zifanocycline therapy is initiated (e.g., 2 hours post-infection) and administered subcutaneously or orally at various dosing regimens over a 24-hour period.

-

Quantification: At the end of the treatment period, mice are euthanized, and target tissues (thighs or lungs) are harvested, homogenized, and serially diluted for bacterial enumeration (CFU counting).

-

PK/PD Analysis: Plasma samples are collected at multiple time points to determine drug concentrations. Efficacy is correlated with PK/PD indices (e.g., fAUC/MIC, fCmax/MIC, %fT>MIC) using nonlinear regression analysis (e.g., sigmoid Emax model).

Conclusion

Zifanocycline (KBP-7072) is a promising, broad-spectrum, third-generation aminomethylcycline antibiotic with potent activity against a wide array of clinically important pathogens, including difficult-to-treat MDR strains like A. baumannii and MRSA.[1][4][10] Its ability to overcome common tetracycline resistance mechanisms, coupled with favorable pharmacokinetics suitable for both intravenous and oral administration, positions it as a significant candidate in the fight against antimicrobial resistance.[1][3][9] The robust preclinical data, supported by completed Phase 1 studies, provide a strong foundation for its ongoing clinical development.[2][9]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. journals.asm.org [journals.asm.org]

- 3. researchgate.net [researchgate.net]

- 4. Activity of the Novel Aminomethylcycline KBP-7072 and Comparators against 1,057 Geographically Diverse Recent Clinical Isolates from the SENTRY Surveillance Program, 2019 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. KBP-7072_Clinical Stage_Pipeline_Science_Our Pipeline_KBP BIOSCIENCES [m.kbpbio.com]

- 6. grokipedia.com [grokipedia.com]

- 7. Mechanism of action of the novel aminomethylcycline antibiotic omadacycline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Return of the tetracyclines: omadacycline, a novel aminomethylcycline antimicrobial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In Vitro Activity of KBP-7072, a Novel Third-Generation Tetracycline, against 531 Recent Geographically Diverse and Molecularly Characterized Acinetobacter baumannii Species Complex Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. KBP Biosciences Announces Publication of Potent In Vitro Activity of KBP-7072 Against Acinetobacter Baumannii_Publications_Media_文章_KBP BIOSCIENCES [m.kbpbio.com]

- 11. Pharmacokinetic/Pharmacodynamic Evaluation of a Novel Aminomethylcycline Antibiotic, KBP-7072, in the Neutropenic Murine Pneumonia Model against Staphylococcus aureus and Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 12. | BioWorld [bioworld.com]

- 13. In vivo efficacy and PK/PD analyses of zifanocycline (KBP-7072), an aminomethylcycline antibiotic, against Acinetobacter baumannii in a neutropenic murine thigh infection model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. journals.asm.org [journals.asm.org]

The Tipping Point: A Technical Guide to the Discovery of Bacterial Outer Membrane Protein Inhibitors

For Researchers, Scientists, and Drug Development Professionals

The inexorable rise of antibiotic resistance in Gram-negative bacteria presents a formidable challenge to global health. The outer membrane (OM) of these pathogens, a unique and essential asymmetric bilayer, serves as a highly effective permeability barrier, thwarting the entry of many conventional antibiotics. Consequently, the intricate machinery responsible for the biogenesis and maintenance of this membrane has emerged as a critical and largely untapped target for novel antibacterial agents. This technical guide provides an in-depth exploration of the core strategies, methodologies, and recent breakthroughs in the discovery of inhibitors targeting bacterial outer membrane proteins (OMPs), offering a comprehensive resource for researchers dedicated to overcoming this pressing therapeutic challenge.

Core Targets in Outer Membrane Biogenesis

The assembly of the Gram-negative outer membrane is a complex, multi-step process involving several essential protein complexes. Inhibition of these complexes disrupts OM integrity, leading to bacterial cell death. Two of the most promising targets in this arena are the β-barrel Assembly Machinery (BAM) complex and the Lipopolysaccharide (LPS) transport (Lpt) machinery.

The β-barrel Assembly Machinery (BAM) Complex

The BAM complex is responsible for the folding and insertion of β-barrel proteins, the primary class of proteins residing in the outer membrane, into the OM.[1][2] The central and essential component of this machinery is BamA, itself a β-barrel protein.[2][3] The BAM complex, through its essential role in OMP biogenesis, represents a prime target for novel antibiotics.[1][4]

The Lipopolysaccharide (LPS) Transport (Lpt) Machinery

LPS is a major component of the outer leaflet of the OM and is crucial for the barrier function of the membrane. The Lpt machinery, a trans-envelope protein bridge, facilitates the transport of LPS from its site of synthesis at the inner membrane to the outer leaflet of the OM.[5][6] LptD, the component responsible for the final insertion of LPS into the outer membrane, is an essential and attractive target for inhibitor development.[5][7]

High-Throughput Screening and Hit Identification

The discovery of novel OMP inhibitors largely relies on robust screening methodologies capable of identifying compounds that specifically interfere with OM biogenesis. A variety of in vitro and cell-based assays have been developed for this purpose.

Cell-Based Reporter Assays

A powerful approach for high-throughput screening (HTS) involves the use of bacterial strains engineered with reporter systems that signal cell envelope stress.[1][8][9] These assays typically place a fluorescent or luminescent reporter gene under the control of a promoter that is activated in response to the accumulation of unfolded OMPs or disruptions in the OM.[4][8] This strategy allows for the rapid screening of large compound libraries to identify molecules that induce a stress response indicative of OM disruption.[1][8]

In Vitro Functional Assays

For more targeted screening and mechanistic studies, in vitro assays that reconstitute the function of purified OMP machinery components are invaluable. A key example is the in vitro BAM complex-mediated OMP folding assay.[1][10][11] In this assay, the purified and reconstituted BAM complex is used to catalyze the folding and insertion of a denatured β-barrel substrate protein into proteoliposomes.[10][12] Inhibition of this process can be monitored by various methods, including SDS-PAGE to detect the folded, heat-resistant form of the OMP.[10]

Quantitative Assessment of Inhibitor Potency

Once potential inhibitors are identified, their potency must be quantitatively assessed. The following tables summarize key quantitative data for representative inhibitors targeting the BAM complex and Lpt machinery.

| Inhibitor | Target | Organism(s) | MIC (µg/mL) | IC50 (µM) | Reference(s) |

| Darobactin | BamA | E. coli, K. pneumoniae | 2 | ~1 | [3][5] |

| IMB-H4 | BamA | E. coli ATCC 25922 | 4 | N/A | [13][14] |

| Clinical E. coli isolates | 4 - 32 | N/A | [13][14] | ||

| MRL-494 | BamA | E. coli | N/A | N/A | [3] |

| L27-11 | LptD | P. aeruginosa ATCC 27853 | 0.01 | N/A | [7] |

| P. aeruginosa PAO1 | 0.004 | N/A | [7] | ||

| Other Gram-negative & Gram-positive | >64 | N/A | [7] | ||

| G332 (quinoline) | MsbA | E. coli CFT073 WT | 2.8 | N/A | [15] |

| K. pneumoniae ATCC 700721 | 2.8 | N/A | [15] | ||

| E. cloacae ATCC 13047 | 2.8 | N/A | [15] | ||

| IMB-0042 | LptA/LptC | E. coli ATCC 25922 | 50 | N/A | [16] |

| K. pneumoniae | 100 | N/A | [16] | ||

| P. aeruginosa | 100 | N/A | [16] | ||

| A. baumannii | 25 | N/A | [16] |

Table 1: Minimum Inhibitory Concentrations (MICs) and 50% Inhibitory Concentrations (IC50s) of Selected Outer Membrane Protein Inhibitors. N/A indicates data not available in the cited sources.

Experimental Protocols

Detailed and reproducible experimental protocols are the bedrock of successful drug discovery. The following sections provide methodologies for key assays used in the identification and characterization of bacterial outer membrane protein inhibitors.

Protocol 1: High-Throughput Screening using a Cell Envelope Stress Reporter Assay

This protocol describes a whole-cell fluorescence-based assay to screen for compounds that induce the σE cell envelope stress response in E. coli.[8]

Materials:

-

E. coli strain harboring a pPrpoE-mNG reporter plasmid

-

96-well or 384-well microtiter plates

-

Compound library dissolved in DMSO

-

Luria-Bertani (LB) broth

-

Plate reader capable of measuring OD600 and fluorescence (Excitation: ~488 nm, Emission: ~515 nm)

-

Positive control (e.g., a known BAM complex inhibitor)

-

Negative control (e.g., DMSO)

Procedure:

-

Inoculate an overnight culture of the E. coli reporter strain in LB broth with the appropriate antibiotic for plasmid maintenance.

-

The following day, dilute the overnight culture into fresh LB broth and grow to mid-log phase (OD600 ≈ 0.4-0.6).

-

Dispense the compound library into the microtiter plates at the desired final concentration. Include wells for positive and negative controls.

-

Add the mid-log phase bacterial culture to each well of the microtiter plates.

-

Incubate the plates at 37°C with shaking for a defined period (e.g., 3-4 hours).

-

Measure the OD600 to assess bacterial growth and the fluorescence intensity to quantify the stress response.

-

Normalize the fluorescence signal to the cell density (Fluorescence/OD600).

-

Identify "hits" as compounds that induce a significant increase in normalized fluorescence compared to the negative control, without causing excessive growth inhibition.

Protocol 2: In Vitro BAM Complex-Mediated OMP Folding Assay

This protocol details an in vitro assay to assess the direct inhibitory effect of compounds on the function of the BAM complex.[10][12]

Materials:

-

Purified and reconstituted BAM complex in proteoliposomes

-

Purified, urea-denatured β-barrel substrate protein (e.g., EspP or OmpA)

-

Purified chaperone protein (e.g., SurA)

-

Assay buffer (e.g., 20 mM Tris-HCl, pH 8.0)

-

Test compounds dissolved in a suitable solvent

-

SDS-PAGE reagents and equipment

-

Western blotting reagents and equipment

-

Antibody specific to the substrate OMP

Procedure:

-

Prepare reaction mixtures in the assay buffer containing the reconstituted BAM complex, the chaperone SurA, and the test compound at various concentrations.

-

Initiate the folding reaction by adding the denatured OMP substrate to the reaction mixtures.

-

Incubate the reactions at 30°C for a specified time (e.g., 15-30 minutes).

-

Stop the reactions by adding SDS-PAGE sample buffer without a reducing agent and without heating.

-

Analyze the samples by SDS-PAGE. The folded OMP will migrate faster than the unfolded form due to its compact, heat-resistant structure.

-

Transfer the proteins to a membrane and perform a Western blot using an antibody against the OMP substrate to visualize and quantify the folded and unfolded bands.

-

Determine the IC50 value of the inhibitor by quantifying the reduction in the folded OMP band in the presence of increasing concentrations of the compound.

Protocol 3: Outer Membrane Permeabilization Assay (NPN Uptake)

This assay measures the ability of a compound to disrupt the outer membrane, allowing the uptake of the hydrophobic fluorescent probe 1-N-phenylnaphthylamine (NPN).[17][18][19]

Materials:

-

Mid-log phase culture of Gram-negative bacteria (e.g., E. coli, P. aeruginosa)

-

HEPES buffer (5 mM, pH 7.2)

-

NPN stock solution (e.g., 0.5 mM in acetone)

-

Test compound

-

Fluorometer or plate reader with fluorescence capabilities (Excitation: ~350 nm, Emission: ~420 nm)

-

Positive control for membrane permeabilization (e.g., polymyxin (B74138) B)

Procedure:

-

Harvest mid-log phase bacteria by centrifugation and wash them with HEPES buffer.

-

Resuspend the bacterial pellet in HEPES buffer to a standardized optical density (e.g., OD600 = 0.5).

-

Add the bacterial suspension to the wells of a microtiter plate or a cuvette.

-

Add NPN to a final concentration of 10 µM and measure the baseline fluorescence.

-

Add the test compound at the desired concentration and immediately begin monitoring the increase in fluorescence over time.

-

The fluorescence intensity will increase as NPN partitions into the hydrophobic environment of the permeabilized outer membrane.

-

The rate and extent of the fluorescence increase are indicative of the compound's outer membrane-disrupting activity.

Protocol 4: Inner Membrane Permeabilization Assay (SYTOX Green Uptake)

This assay utilizes the fluorescent dye SYTOX Green, which can only enter cells with compromised cytoplasmic membranes and fluoresces upon binding to nucleic acids.[20][21][22][23]

Materials:

-

Mid-log phase culture of Gram-negative bacteria

-

Buffer (e.g., PBS or HEPES)

-

SYTOX Green stock solution (e.g., 5 mM in DMSO)

-

Test compound

-

Fluorometer or plate reader with fluorescence capabilities (Excitation: ~488 nm, Emission: ~523 nm)

-

Positive control for inner membrane permeabilization (e.g., a lytic peptide)

Procedure:

-

Prepare the bacterial cell suspension as described in the NPN uptake assay protocol.

-

Add SYTOX Green to the bacterial suspension at a final concentration of 0.5-5 µM.

-

Incubate for a short period (e.g., 5-15 minutes) in the dark to allow for equilibration.

-

Measure the baseline fluorescence.

-

Add the test compound and monitor the increase in fluorescence over time.

-

An increase in fluorescence indicates that the compound has permeabilized the inner membrane, allowing SYTOX Green to enter and bind to intracellular nucleic acids.

Visualizing the Pathways and Processes

To better understand the complex relationships in bacterial outer membrane protein inhibitor discovery, the following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows.

Diagram 1: Bacterial Outer Membrane Protein Biogenesis and Inhibition Pathways.

Diagram 2: High-Throughput Screening Workflow for OMP Inhibitor Discovery.

Diagram 3: Logical Flow of Membrane Permeability Assays.

Conclusion

The discovery of inhibitors targeting bacterial outer membrane proteins represents a paradigm shift in the fight against Gram-negative pathogens. By focusing on the essential machinery of OM biogenesis, researchers are opening new avenues for the development of antibiotics with novel mechanisms of action. This technical guide has provided a comprehensive overview of the key targets, screening strategies, quantitative evaluation methods, and detailed experimental protocols that are central to this endeavor. The continued application and refinement of these approaches will be critical in populating the drug development pipeline with promising new candidates to address the growing threat of antimicrobial resistance.

References

- 1. An In Vitro Assay for Outer Membrane Protein Assembly by the BAM Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibitors targeting BamA in gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeting BAM for Novel Therapeutics against Pathogenic Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. High-throughput screening of BAM inhibitors in native membrane environment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting LPS biosynthesis and transport in gram-negative bacteria in the era of multi-drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antimicrobial Agents That Inhibit the Outer Membrane Assembly Machines of Gram-Negative Bacteria [jmb.or.kr]

- 8. Combining Cell Envelope Stress Reporter Assays in a Screening Approach to Identify BAM Complex Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Stress-Based High-Throughput Screening Assays to Identify Inhibitors of Cell Envelope Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An In Vitro Assay for Outer Membrane Protein Assembly by the BAM Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Bam lipoproteins assemble BamA in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Identification of a Compound That Inhibits the Growth of Gram-Negative Bacteria by Blocking BamA–BamD Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Identification of a Compound That Inhibits the Growth of Gram-Negative Bacteria by Blocking BamA–BamD Interaction [frontiersin.org]

- 15. Disrupting Gram-Negative Bacterial Outer Membrane Biosynthesis through Inhibition of the Lipopolysaccharide Transporter MsbA - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Identification of a Small Molecule That Inhibits the Interaction of LPS Transporters LptA and LptC - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Fluorometric assessment of gram-negative bacterial permeabilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. rsc.org [rsc.org]

- 19. academic.oup.com [academic.oup.com]

- 20. takara.co.kr [takara.co.kr]

- 21. Bacterial viability and antibiotic susceptibility testing with SYTOX green nucleic acid stain - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Effectiveness of SYTOX Green Stain for Bacterial Viability Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 23. assets.fishersci.com [assets.fishersci.com]

The Synthesis of KBP-5493: A Proprietary Pathway in Clinical Development

KBP-5493 is a novel, non-steroidal mineralocorticoid receptor antagonist (MRA) currently in clinical development for the treatment of uncontrolled hypertension and cardiovascular diseases. As a proprietary compound under investigation by KBP Biosciences, the specific, detailed synthesis pathway for this compound is not publicly disclosed. Pharmaceutical companies maintain strict confidentiality regarding the manufacturing processes of their drug candidates to protect their intellectual property.

While the precise route of synthesis remains a trade secret, a general understanding of the synthetic approaches for similar complex small molecules can be inferred. The development of such a molecule would typically involve a multi-step synthetic sequence, focusing on the stereoselective construction of the core scaffold and the introduction of various functional groups. The process would be designed for scalability and efficiency to support clinical trials and eventual commercial production.

Key considerations in the development of a synthesis pathway for a drug candidate like this compound would include:

-

Starting Materials: Selection of readily available and cost-effective starting materials.

-

Key Reactions: Development of robust and high-yielding chemical transformations to build the molecular backbone.

-

Stereochemistry: Control of stereocenters is crucial for the compound's efficacy and safety profile.

-

Purification: Efficient methods for purifying the final active pharmaceutical ingredient (API) to meet stringent regulatory standards.

-

Process Safety and Environmental Impact: Ensuring the synthesis is safe to operate at scale and minimizes environmental footprint.

Due to the proprietary nature of the information, a detailed, in-depth technical guide with experimental protocols and quantitative data on the synthesis of this compound cannot be provided at this time. Information regarding the specific chemical intermediates, reagents, and reaction conditions is confidential to KBP Biosciences.

Below is a conceptual workflow that generally applies to the chemical development of a novel small molecule drug candidate like this compound.

Caption: Conceptual workflow for small molecule drug development.

In-depth Technical Guide: KBP-5074 (Ocedurenone)

Disclaimer: Publicly available information on a compound designated "KBP-5493" is not available. This technical guide focuses on KBP-5074 (Ocedurenone) , a key clinical-stage asset developed by KBP Biosciences, as a representative example of their innovative pipeline.

Introduction

Ocedurenone (B12411797) (formerly KBP-5074) is a third-generation, non-steroidal, highly selective mineralocorticoid receptor antagonist (MRA).[1][2][3] It has been developed for the treatment of uncontrolled hypertension in patients with advanced chronic kidney disease (CKD).[2][3][4] The compound has demonstrated a favorable safety and efficacy profile in clinical trials, particularly regarding the risk of hyperkalemia, a common and serious side effect of existing MRAs in patients with CKD.[4] In a significant development, Novo Nordisk has entered into an agreement to acquire ocedurenone from KBP Biosciences for up to $1.3 billion, highlighting its potential as a best-in-class treatment for uncontrolled hypertension.[2]

Chemical Information

| Property | Value |

| Chemical Name | 4-[(3S,3aS)-3-cyclopentyl-7-(4-hydroxypiperidine-1-carbonyl)-3,3a,4,5-tetrahydropyrazolo[3,4-f]quinolin-2-yl]-2-chlorobenzonitrile |

| SMILES | C1CCC(C1)[C@H]2[C@@H]3CCC4=C(C3=NN2C5=CC(=C(C=C5)C#N)Cl)C=CC(=N4)C(=O)N6CCC(CC6)O |

| InChI | InChI=1S/C28H30ClN5O2/c29-23-15-19(6-5-18(23)16-30)34-27(17-3-1-2-4-17)22-8-9-24-21(26(22)32-34)7-10-25(31-24)28(36)33-13-11-20(35)12-14-33/h5-7,10,15,17,20,22,27,35H,1-4,8-9,11-14H2/t22-,27+/m1/s1 |

Source: PharmaCompass.com[5]

Mechanism of Action

Ocedurenone is a potent and selective antagonist of the mineralocorticoid receptor (MR).[3][6] Aldosterone, the primary ligand for the MR, plays a crucial role in regulating blood pressure and electrolyte balance.[6] However, overactivation of the MR can lead to a range of deleterious effects, including hypertension, cardiovascular damage, and kidney injury.[6]

As a non-steroidal MRA, ocedurenone offers high binding affinity for the MR while exhibiting lower affinity for other steroid receptors, which is anticipated to reduce the incidence of off-target side effects.[3][4]

Signaling Pathway of Aldosterone and the Mineralocorticoid Receptor

References

- 1. Pipeline_Science_KBP BIOSCIENCES [kbpbio.com]

- 2. firstwordpharma.com [firstwordpharma.com]

- 3. KBP Biosciences Announces First Patient Dosed in KBP-5074 Global Phase 3 Study in Patients with Uncontrolled Hypertension and Advanced Chronic Kidney Disease_R&D Centre_Multimedia Resources_Media_文章_KBP BIOSCIENCES [kbpbio.com]

- 4. Effect of KBP-5074 on Blood Pressure in Advanced Chronic Kidney Disease: Results of the BLOCK-CKD Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. KBP-5074 | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. Our Company_KBP BIOSCIENCES [kbpbio.com]

No Publicly Available Data for KBP-5493

Despite a comprehensive search for publicly available information, no data, research, or clinical trial results could be identified for a compound designated "KBP-5493."

Efforts to locate information on the mechanism of action, chemical structure, preclinical data, or any clinical trial involvement for this compound have been unsuccessful. The search included scientific literature databases, clinical trial registries, and publications from pharmaceutical companies.

Information was found for other compounds under development by KBP Biosciences, such as KBP-7909 and KBP-7963, which were part of a now-discontinued preclinical anti-bacterial program.[1] Additionally, unrelated clinical trials were identified, including one for a KBP-COVID-19 vaccine (NCT04473690) and another focused on hypertension management (NCT05413252).[2][3] However, none of these pertain to a specific molecule labeled this compound.

Without any foundational data, it is not possible to fulfill the request for an in-depth technical guide, including data tables, experimental protocols, and visualizations of signaling pathways. The core requirements of the request are contingent on the existence of public data, which in this case, appears to be non-existent.

Should information on this compound become publicly available in the future, a detailed technical guide could be compiled. At present, the lack of data prevents any further analysis or content generation on this topic.

References

The Enigmatic KBP-5493: An In-Depth Technical Guide on its Activity Against Gram-Negative Bacteria

An extensive search for the compound designated KBP-5493 has yielded no publicly available data regarding its development, mechanism of action, or activity against Gram-negative bacteria. This technical guide acknowledges the query for information on this compound and presents a framework for the type of data and analysis that would be essential for a comprehensive understanding of a novel antibacterial agent's potential against this challenging class of pathogens.

While information on the specific compound this compound is not available in the public domain, this guide will outline the critical areas of investigation and data presentation required to evaluate a novel antibacterial candidate. This framework is based on established principles of antimicrobial drug development and the known challenges posed by Gram-negative bacteria.

In Vitro Activity Against Gram-Negative Pathogens

A crucial first step in characterizing a new antibacterial agent is to determine its in vitro potency against a broad panel of clinically relevant Gram-negative bacteria. This data is typically presented as Minimum Inhibitory Concentrations (MICs), which represent the lowest concentration of the drug that inhibits visible bacterial growth.

Table 1: Hypothetical In Vitro Activity of a Novel Antibacterial Agent (e.g., this compound) Against Key Gram-Negative Bacteria

| Bacterial Species | Strain ID | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Comparator Agent 1 (MIC90) | Comparator Agent 2 (MIC90) |

| Escherichia coli | (e.g., ATCC 25922) | 0.5 | 2 | 0.125 - 8 | >64 | 16 |

| Klebsiella pneumoniae | (e.g., ATCC 700603) | 1 | 4 | 0.25 - 16 | >64 | 32 |

| Pseudomonas aeruginosa | (e.g., ATCC 27853) | 2 | 8 | 0.5 - 32 | >128 | 64 |

| Acinetobacter baumannii | (e.g., ATCC 19606) | 1 | 4 | 0.25 - 16 | >128 | >128 |

| Enterobacter cloacae | (Clinical Isolate) | 2 | 8 | 0.5 - 32 | 32 | 16 |

MIC50 and MIC90 represent the MIC values required to inhibit 50% and 90% of the tested isolates, respectively.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC of a novel compound is typically determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

Workflow for MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Mechanism of Action

Understanding how a novel antibacterial agent kills or inhibits the growth of bacteria is fundamental to its development. For Gram-negative bacteria, this involves identifying the specific cellular target and understanding how the compound traverses the outer membrane.

Potential Signaling Pathways and Targets

A new agent might target various essential bacterial processes. The diagram below illustrates a hypothetical mechanism targeting bacterial protein synthesis.

Hypothetical Mechanism of Action Pathway

Caption: Hypothetical mechanism targeting bacterial protein synthesis.

Experimental Protocol: Mechanism of Action Studies

A series of experiments would be necessary to elucidate the mechanism of action. These could include:

-

Macromolecular Synthesis Assays: To determine if the compound inhibits DNA, RNA, protein, or cell wall synthesis.

-

Membrane Permeability Assays: To assess if the compound disrupts the bacterial membranes.

-

Spontaneous Resistance Studies: To identify the genetic basis of resistance, which can reveal the drug's target.

In Vivo Efficacy

Demonstrating that a compound is effective in a living organism is a critical step. Animal models of infection are used to evaluate the in vivo efficacy of new antibacterial agents.

Table 2: Hypothetical In Vivo Efficacy of a Novel Antibacterial Agent in a Murine Sepsis Model

| Bacterial Strain | Infection Model | Treatment Dose (mg/kg) | Dosing Regimen | Endpoint | Outcome (e.g., % Survival) |

| K. pneumoniae (MDR) | Murine Sepsis | 10 | q12h, IV | 7-day survival | 80% |

| K. pneumoniae (MDR) | Murine Sepsis | 25 | q12h, IV | 7-day survival | 100% |

| K. pneumoniae (MDR) | Murine Sepsis | Vehicle Control | q12h, IV | 7-day survival | 10% |

Experimental Protocol: Murine Sepsis Model

The murine sepsis model is a common in vivo model to assess the efficacy of antibiotics.

Workflow for In Vivo Efficacy Study

Caption: Workflow for a murine sepsis model efficacy study.

Conclusion

While the scientific community awaits information on this compound, the framework presented in this guide highlights the rigorous and multifaceted approach required to characterize a novel antibacterial agent for the treatment of Gram-negative infections. The generation of robust in vitro and in vivo data, coupled with a thorough understanding of the mechanism of action, is paramount for the successful development of new therapies to combat the growing threat of antimicrobial resistance. Should data on this compound become available, it would be evaluated against these established benchmarks.

KBP-5493: A Preclinical Inquiry into Activity Against Gram-Positive Bacteria (Discontinued)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

KBP-5493 was a preclinical antibacterial candidate under investigation by KBP Biosciences for its potential activity against Gram-positive infections. However, as of April 25, 2023, the development of this compound for this indication has been discontinued (B1498344).[1] The compound, also known by the alternative names KBP 7909 and KBP-7963, was classified as a bacterial outer membrane protein inhibitor.[1] Due to its early-stage discontinuation, extensive public data on its efficacy, mechanism of action, and detailed experimental protocols are limited. This guide provides a summary of the available information and the context of its development status.

Preclinical Development and Discontinuation

This compound was in the preclinical phase of development for the treatment of Gram-positive infections.[1] Research and development activities for this indication, as well as for Gram-negative and Pseudomonal infections, were discontinued in China.[1] The rationale for the discontinuation has not been publicly detailed.

Mechanism of Action

This compound was investigated as a bacterial outer membrane protein inhibitor.[1] This class of drugs targets proteins in the outer membrane of bacteria, which are crucial for various functions, including nutrient uptake, adhesion, and maintaining structural integrity. The specific protein target of this compound within the bacterial outer membrane has not been publicly disclosed.

Activity Against Gram-Positive Bacteria

Detailed quantitative data on the in vitro or in vivo activity of this compound against specific strains of Gram-positive bacteria are not available in the public domain. As a preclinical candidate that did not advance to clinical trials, comprehensive studies detailing its minimum inhibitory concentrations (MICs) or efficacy in animal models have not been published.

Experimental Protocols

Due to the proprietary nature of early-stage drug development and the subsequent discontinuation of the program, detailed experimental protocols for the evaluation of this compound have not been publicly released.

Logical Relationship: Drug Development Status

The following diagram illustrates the developmental stage at which this compound was halted.

Conclusion

While this compound was an exploratory candidate targeting Gram-positive bacteria, its discontinuation at the preclinical stage means there is a lack of in-depth, publicly available data to compile a comprehensive technical guide. The information available serves primarily to catalog its existence as a discontinued antibacterial research program. For researchers in the field, the trajectory of this compound underscores the challenges in antibacterial drug development.

References

From Bench to Bedside and Back: A Technical Guide to the Research Applications of Discontinued Drug Candidates

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

The pharmaceutical industry grapples with a high rate of clinical trial failures, leading to a substantial number of discontinued (B1498344) drug candidates. While these compounds may have failed to meet their primary endpoints for their initial indications, they represent a valuable and largely untapped resource for biomedical research. This technical guide explores the scientific rationale and methodologies for repurposing these discontinued assets for novel research applications. Through in-depth case studies of bexarotene (B63655), tarenflurbil (B1684577), and avotermin, this paper provides a framework for identifying new therapeutic hypotheses, delineates detailed experimental protocols for preclinical validation, and illustrates the underlying signaling pathways. By leveraging the existing safety and pharmacokinetic data, researchers can significantly accelerate the discovery of new biological mechanisms and potential therapeutic strategies.

Introduction: The Untapped Potential of Discontinued Drugs

The journey of a drug from initial discovery to market approval is a long, arduous, and expensive process, with a staggering failure rate in clinical trials. A significant portion of these failures is not due to safety concerns but rather a lack of efficacy for the intended indication. These "failed" drugs, however, are often well-characterized molecules with known safety profiles in humans, making them ideal candidates for repositioning or repurposing for new therapeutic uses. This guide provides a comprehensive overview of the strategies and methodologies for harnessing the potential of discontinued drug candidates in a research setting.

Case Study 1: Bexarotene - From Cutaneous T-Cell Lymphoma to Alzheimer's Disease Research

Bexarotene, a retinoid X receptor (RXR) agonist, was initially approved for the treatment of cutaneous T-cell lymphoma. Its journey into the realm of neurodegenerative disease research began with the discovery of its role in upregulating apolipoprotein E (ApoE), a key player in amyloid-beta (Aβ) clearance in the brain.[1][2]

Mechanism of Action in a Research Context

Bexarotene's repurposed application in Alzheimer's disease research stems from its ability to activate RXRs. RXRs form heterodimers with other nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs) and liver X receptors (LXRs), to regulate the transcription of target genes.[3][4][5] In the context of Alzheimer's disease, bexarotene-mediated RXR activation leads to increased expression of ApoE and ATP-binding cassette transporter A1 (ABCA1).[6][7][8] This, in turn, is hypothesized to enhance the clearance of soluble Aβ peptides from the brain.[6]

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical studies investigating the effects of bexarotene in mouse models of Alzheimer's disease.

Table 1: Effect of Bexarotene on Amyloid-β Levels in APP/PS1 Mice [9]

| Treatment Group | Soluble Aβ Reduction | Insoluble Aβ Reduction | Plaque Number Reduction |

| Bexarotene (100 mg/kg/day for 7 days) | ~30% | ~40% (after 72 hours) | ~50% |

Table 2: Cognitive Improvement in 3xTg-AD Mice Treated with Bexarotene [10]

| Cognitive Task | Outcome Measure | Result |

| Morris Water Maze | Escape Latency | Significant improvement in bexarotene-treated mice compared to untreated controls. |

| Spatial Reversal Training | Platform Crossings | Significantly more crossings in bexarotene-treated mice. |

Signaling Pathway Diagram

Experimental Protocols

-

Animal Model: APP/PS1 transgenic mice are commonly used, as they develop amyloid plaques characteristic of Alzheimer's disease.[9]

-

Drug Formulation: Bexarotene is typically formulated in a vehicle such as corn oil.[10]

-

Administration: The drug is administered via oral gavage at a dose of 100 mg/kg/day for a specified duration (e.g., 7 to 30 days).[10]

-

Tissue Preparation: Isolate brain tissue (cortex and hippocampus) from treated and control mice.

-

Protein Extraction: Homogenize the tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 4-12% Bis-Tris gel and perform electrophoresis.

-

Protein Transfer: Transfer proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against ApoE (e.g., 1:1000 dilution) and ABCA1 (e.g., 1:1000 dilution).

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies (e.g., 1:5000 dilution) for 1 hour at room temperature.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensities and normalize to a loading control like β-actin.[10]

Case Study 2: Tarenflurbil - A Failed Alzheimer's Drug with Research Value

Tarenflurbil, the R-enantiomer of the nonsteroidal anti-inflammatory drug (NSAID) flurbiprofen, was investigated as a potential treatment for Alzheimer's disease. It was designed to be a selective amyloid-β 42 (Aβ42)-lowering agent.[11] Despite failing in Phase 3 clinical trials due to a lack of efficacy, tarenflurbil remains a valuable tool for studying the γ-secretase complex and its role in Aβ production.[12][13]

Mechanism of Action in a Research Context

Tarenflurbil acts as a γ-secretase modulator. Instead of inhibiting the enzyme, it allosterically modulates its activity to shift the cleavage of the amyloid precursor protein (APP) away from the production of the more amyloidogenic Aβ42 peptide towards the production of shorter, less aggregation-prone Aβ species like Aβ38.[14]

Quantitative Data Summary

The following table summarizes the key outcomes from the Phase 3 clinical trial of tarenflurbil in patients with mild Alzheimer's disease.

Table 3: Phase 3 Clinical Trial Results of Tarenflurbil in Mild Alzheimer's Disease [15][16]

| Outcome Measure | Tarenflurbil (800 mg twice daily) | Placebo | p-value |

| Change in ADAS-Cog Score (18 months) | 7.2 | 7.1 | 0.86 |

| Change in ADCS-ADL Score (18 months) | -11.9 | -11.4 | 0.48 |

*ADAS-Cog: Alzheimer's Disease Assessment Scale-Cognitive subscale; ADCS-ADL: Alzheimer's Disease Cooperative Study-Activities of Daily Living.

Signaling Pathway Diagram

Experimental Protocols

-

Cell Culture: Use a cell line that overexpresses APP, such as CHO cells stably transfected with human APP695.

-

Compound Treatment: Treat the cells with varying concentrations of tarenflurbil for 24 hours.

-

Cell Lysis: Lyse the cells and collect the conditioned media.

-

Aβ Quantification: Measure the levels of Aβ42 and Aβ38 in the conditioned media using specific ELISAs.

-

Data Analysis: Calculate the ratio of Aβ42 to Aβ38 to determine the modulatory effect of tarenflurbil.[17]

-

Alzheimer's Disease Assessment Scale-Cognitive subscale (ADAS-Cog): This is a standardized tool used to assess the severity of cognitive symptoms of dementia. It evaluates aspects such as memory, language, and praxis.[18][19]

-

Alzheimer's Disease Cooperative Study-Activities of Daily Living (ADCS-ADL): This is a questionnaire administered to a caregiver to assess the patient's ability to perform daily activities.[18][19]

Case Study 3: Avotermin - A Wound Healing Agent Repurposed for Scar Improvement Research

Avotermin (recombinant human transforming growth factor beta 3, TGF-β3) was developed to improve the appearance of scars by promoting a more regenerative, less fibrotic healing process. Although it did not meet its primary endpoints in Phase III trials for scar revision, it remains a valuable tool for investigating the complex role of the TGF-β signaling pathway in wound healing and fibrosis.[20]

Mechanism of Action in a Research Context

Avotermin functions by modulating the TGF-β signaling pathway. The TGF-β family of cytokines plays a crucial role in wound healing, with TGF-β1 and TGF-β2 being generally pro-fibrotic and TGF-β3 promoting a more regenerative, scar-free healing phenotype. By introducing exogenous TGF-β3, avotermin is thought to shift the balance of TGF-β signaling towards a less fibrotic outcome.[12][14][21]

Quantitative Data Summary

The following table presents data from a Phase II clinical trial of avotermin for scar improvement.

Table 4: Phase II Clinical Trial Results of Avotermin for Scar Improvement [22][23][24]

| Treatment Group | Mean Improvement in Visual Analog Scale (VAS) Score | p-value |

| Avotermin (500 ng) vs. Placebo | 16.49 mm | 0.036 |

| Avotermin (200 ng) vs. Placebo | 21.93 mm | 0.04 |

Signaling Pathway Diagram

Experimental Protocols

-

Study Design: A randomized, double-blind, within-patient, placebo-controlled trial is a robust design for assessing scar improvement.[23]

-

Treatment: Avotermin (e.g., 200 ng/100 µl/linear cm of wound margin) or placebo is administered via intradermal injection to the wound margins immediately after surgery and again 24 hours later.[23]

-

Evaluation: Scar appearance is evaluated at various time points (e.g., 1, 7, and 12 months) using a standardized scale, such as a Visual Analog Scale (VAS) or the Global Scar Comparison Scale (GSCS).[20][25]

-

Cell Culture: Human dermal fibroblasts are a relevant cell type for these studies.

-

Treatment: Treat cells with avotermin (e.g., 10 ng/mL) for various time points (e.g., 0, 15, 30, 60 minutes).

-

Protein Extraction: Lyse the cells and extract total protein.

-

Western Blot: Perform Western blotting as described in section 2.4.2.

-

Antibodies: Use primary antibodies specific for phosphorylated Smad2 (p-Smad2) and total Smad2 to assess the activation of the TGF-β pathway.[26][27]

Experimental Workflow and Logical Relationships

The repurposing of discontinued drug candidates follows a logical workflow, from initial hypothesis generation to preclinical validation.

Conclusion

Discontinued drug candidates represent a rich, yet underutilized, resource for the scientific community. By applying systematic and rigorous research methodologies, these compounds can be repurposed to elucidate novel biological pathways, validate new drug targets, and potentially lead to the development of new therapies for unmet medical needs. The case studies of bexarotene, tarenflurbil, and avotermin demonstrate the diverse research applications of these molecules, spanning neurodegenerative diseases and tissue regeneration. This guide provides a foundational framework for researchers to unlock the hidden potential within the vast library of discontinued pharmaceuticals, ultimately accelerating the pace of biomedical discovery.

References

- 1. alzforum.org [alzforum.org]

- 2. curealz.org [curealz.org]

- 3. RXR activators molecular signalling: involvement of a PPARα-dependent pathway in the liver and kidney, evidence for an alternative pathway in the heart - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are RXRs agonists and how do they work? [synapse.patsnap.com]

- 5. Retinoid X receptor - Wikipedia [en.wikipedia.org]

- 6. ABCA1 is Necessary for Bexarotene-Mediated Clearance of Soluble Amyloid Beta from the Hippocampus of APP/PS1 Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. curealz.org [curealz.org]

- 10. Bexarotene therapy ameliorates behavioral deficits and induces functional and molecular changes in very-old Triple Transgenic Mice model of Alzheimer´s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Efficacy and safety of tarenflurbil in mild to moderate Alzheimer's disease: a randomised phase II trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Scar-improving efficacy of avotermin administered into the wound margins of skin incisions as evaluated by a randomized, double-blind, placebo-controlled, phase II clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. genomes2people.org [genomes2people.org]

- 16. toolkit.modem-dementia.org.uk [toolkit.modem-dementia.org.uk]

- 17. content-assets.jci.org [content-assets.jci.org]

- 18. digitalcommons.pcom.edu [digitalcommons.pcom.edu]

- 19. Effect of Tarenflurbil on Cognitive Decline and Activities of Daily Living in Patients With Mild Alzheimer Disease: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Therapies with Emerging Evidence of Efficacy: Avotermin for the Improvement of Scarring - PMC [pmc.ncbi.nlm.nih.gov]

- 21. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Randomized phase II clinical trial of avotermin versus placebo for scar improvement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Avotermin for scar improvement following scar revision surgery: a randomized, double-blind, within-patient, placebo-controlled, phase II clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. research.manchester.ac.uk [research.manchester.ac.uk]

- 25. researchgate.net [researchgate.net]

- 26. Phospho-Smad Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]

- 27. Interference with Transforming Growth Factor-β/ Smad3 Signaling Results in Accelerated Healing of Wounds in Previously Irradiated Skin - PMC [pmc.ncbi.nlm.nih.gov]

Investigating Novel Bacterial Outer Membrane Protein Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The rise of antibiotic-resistant Gram-negative bacteria presents a formidable challenge to global health. The outer membrane (OM) of these bacteria is a crucial defense mechanism, acting as a selective permeability barrier that restricts the entry of many antibiotics.[1][2][3] This unique feature makes the proteins embedded within the OM, known as outer membrane proteins (OMPs), attractive targets for the development of novel therapeutics. This technical guide provides an in-depth overview of the core concepts, experimental methodologies, and key findings in the investigation of novel bacterial OMP inhibitors.

The Bacterial Outer Membrane: A Key Therapeutic Target

Gram-negative bacteria possess a complex cell envelope characterized by an inner membrane, a thin peptidoglycan layer, and a unique outer membrane.[4] The OM is an asymmetric bilayer with an inner leaflet of phospholipids (B1166683) and an outer leaflet primarily composed of lipopolysaccharide (LPS).[4][5][6] This architecture creates a robust barrier against many environmental threats, including antibiotics.[3] Consequently, targeting the essential machinery responsible for the biogenesis and maintenance of this membrane offers a promising strategy to combat multidrug-resistant infections.[1][2]

Several key protein complexes are involved in OM biogenesis and are the focus of current inhibitor discovery efforts:

-

The β-barrel Assembly Machinery (BAM) Complex: This essential complex is responsible for the folding and insertion of β-barrel OMPs into the outer membrane.[7] Its central component, BamA, is surface-exposed, making it an accessible drug target.[7][8]

-

The Lipopolysaccharide (LPS) Transport (Lpt) Machinery: This multi-protein bridge transports LPS molecules from their site of synthesis at the inner membrane to the outer leaflet of the OM.[5][6][9][10] Inhibition of this pathway disrupts the integrity of the outer membrane.

-

Other Essential OMPs: Various other OMPs play critical roles in nutrient uptake, signaling, and maintaining structural integrity, presenting additional targets for inhibitor development.

Promising Outer Membrane Protein Inhibitors

Significant progress has been made in identifying and characterizing novel inhibitors that target OMP biogenesis and function. The following tables summarize the in vitro activity of several key compounds against a range of Gram-negative pathogens.

Table 1: Minimum Inhibitory Concentrations (MIC) of BamA Inhibitors

| Inhibitor | Target | Escherichia coli | Klebsiella pneumoniae | Pseudomonas aeruginosa | Acinetobacter baumannii | References |

| Darobactin (B12373904) A | BamA | 2 µg/mL | 2 µg/mL | - | 64 µg/mL | [2][8] |

| Darobactin 9 | BamA | 1-2 µg/mL | 1-4 µg/mL | 0.125 µg/mL | 1-2 µg/mL | [11] |

| Darobactin 22 (D22) | BamA | 2-4 µg/mL (MIC90) | 4-8 µg/mL (MIC90) | - | 8 µg/mL (MIC90) | [8][12][13] |

| MRL-494 | BamA | 8-32 µg/mL | >32 µg/mL | 8-32 µg/mL | 8-32 µg/mL | [3][14] |

| JB-95 | BamA/LptD | ~0.25 µg/mL | - | - | - | [1] |

Table 2: Minimum Inhibitory Concentrations (MIC) of LptD Inhibitors

| Inhibitor | Target | Escherichia coli | Klebsiella pneumoniae | Pseudomonas aeruginosa | Acinetobacter baumannii | References |

| G0775 | LepB (SPase I) | Effective | Effective | Effective | Effective | [15][16][17] |

Note: MIC values can vary depending on the specific strain and testing conditions. The data presented here is a summary from the cited literature.

Key Experimental Protocols

The following sections detail the methodologies for essential experiments used to characterize novel OMP inhibitors.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[18][19]

Materials:

-

Test inhibitor compound

-

Sterile 96-well U-bottom microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial strains (e.g., QC strains, clinical isolates)

-

Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

-

0.5 McFarland turbidity standard

-

Spectrophotometer or densitometer

-

Multichannel pipette

-

Incubator (35 ± 2°C)

Protocol:

-

Preparation of Antimicrobial Dilutions:

-

Prepare a 2-fold serial dilution of the test compound in CAMHB directly in the 96-well plate.

-

Typically, add 100 µL of CAMHB to wells 2 through 12.

-

Add 200 µL of the highest concentration of the test compound to well 1.

-

Transfer 100 µL from well 1 to well 2, mix thoroughly by pipetting up and down, and continue the serial dilution to well 10.

-

Discard 100 µL from well 10.

-

Well 11 serves as the growth control (no antimicrobial).

-

Well 12 serves as the sterility control (no bacteria).[18]

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[18][20]

-

Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[18]

-

-

Inoculation:

-